molecular formula C10H13ClO B7902440 2-(3-Chloro-2-methylphenyl)-2-propanol

2-(3-Chloro-2-methylphenyl)-2-propanol

Cat. No.: B7902440
M. Wt: 184.66 g/mol
InChI Key: YBHRPSXIGDHPST-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methylphenyl)-2-propanol, with the molecular formula C10H13ClO , is a chemical compound of interest in organic synthesis and pharmaceutical research. This structure features a propanol chain bearing a tertiary alcohol group attached to a 3-chloro-2-methylphenyl ring system. This combination of an aromatic ring with both chloro and methyl substituents, along with the alcohol functional group, makes it a potential intermediate or building block for the synthesis of more complex molecules . Researchers may explore its applications in developing pharmaceutical candidates or other specialty chemicals. The compound is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloro-2-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-7-8(10(2,3)12)5-4-6-9(7)11/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHRPSXIGDHPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Chloro 2 Methylphenyl 2 Propanol

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of a complex organic molecule by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For the tertiary alcohol, 2-(3-chloro-2-methylphenyl)-2-propanol, the primary disconnection strategy involves breaking the carbon-carbon bonds connected to the tertiary carbon atom.

The most logical disconnections are at the bonds between the phenyl ring and the propanol (B110389) backbone, and between the methyl groups and the tertiary carbon. This leads to two primary retrosynthetic pathways:

Pathway A: Grignard-based disconnection. This is often the most direct route for tertiary alcohol synthesis. youtube.com The target molecule can be disconnected into a ketone precursor, 2'-chloro-3'-methylacetophenone, and a methyl Grignard reagent (methylmagnesium bromide). Alternatively, it can be seen as the reaction between an ester, methyl 3-chloro-2-methylbenzoate, and two equivalents of a methyl Grignard reagent. libretexts.org

Pathway B: Aryl-based disconnection. This pathway involves disconnecting the bond between the substituted phenyl ring and the propanol moiety. This suggests a reaction between a Grignard reagent derived from 3-chloro-2-methylbenzene and acetone.

These disconnections form the basis for the classical synthetic approaches discussed in the following sections.

Classical Approaches to Tertiary Alcohol Synthesis Applicable to this compound

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful method for forming carbon-carbon bonds. vaia.com Its application to the synthesis of tertiary alcohols is particularly effective. libretexts.org

From Ketone Precursors:

The reaction of a ketone with a Grignard reagent is a classic and reliable method for synthesizing tertiary alcohols. In the context of this compound, this would involve the reaction of 3'-chloro-2'-methylacetophenone with a methyl Grignard reagent, such as methylmagnesium bromide. libretexts.org The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. pressbooks.pub

A general representation of this reaction is:

3'-chloro-2'-methylacetophenone + CH₃MgBr → Intermediate alkoxide

Intermediate alkoxide + H₃O⁺ → this compound

From Ester Precursors:

Alternatively, tertiary alcohols can be synthesized from esters by reacting them with two equivalents of a Grignard reagent. libretexts.org For the target molecule, methyl 3-chloro-2-methylbenzoate would be treated with two equivalents of methylmagnesium bromide. The first equivalent adds to the ester to form a ketone intermediate, which is not isolated but immediately reacts with the second equivalent of the Grignard reagent to form the tertiary alcohol after an acidic workup. libretexts.org

This two-step, one-pot reaction can be summarized as:

Methyl 3-chloro-2-methylbenzoate + 2 CH₃MgBr → Intermediate alkoxide

Intermediate alkoxide + H₃O⁺ → this compound

The reduction of carbonyl compounds is a fundamental transformation in organic chemistry, typically yielding primary or secondary alcohols. unizin.org Aldehydes are reduced to primary alcohols, and ketones are reduced to secondary alcohols. libretexts.org Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). fiveable.me

It is important to note that the reduction of a carbonyl compound cannot directly produce a tertiary alcohol . unizin.orglibretexts.org This is because reduction involves the addition of a hydride ion (H⁻) to the carbonyl carbon, which does not increase the number of carbon-carbon bonds at that center. Therefore, this method is not directly applicable for the synthesis of this compound from a single precursor.

However, reduction can be a key step in a multi-step synthesis. For instance, a carboxylic acid could be reduced to a primary alcohol, which is then oxidized to an aldehyde, followed by a Grignard reaction and subsequent oxidation to a ketone, which can then undergo another Grignard reaction to form the tertiary alcohol.

Comparison of Reducing Agents for Carbonyl Compounds
Reducing AgentReactivitySubstrates ReducedSolvent Compatibility
Sodium Borohydride (NaBH₄)MilderAldehydes, Ketones jove.comProtic solvents (water, alcohols) unizin.org
Lithium Aluminum Hydride (LiAlH₄)StrongerAldehydes, Ketones, Esters, Carboxylic Acids libretexts.orgAprotic solvents (ether, THF); reacts violently with protic solvents pressbooks.pub

While Grignard reagents are widely used, other organometallic compounds, such as organozinc reagents, offer alternative synthetic routes. acs.org Organozinc compounds are known for their lower reactivity compared to Grignard reagents, which can sometimes be advantageous in terms of selectivity. acs.orgwikipedia.org

The Barbier reaction is a notable example where an organozinc reagent can be used to synthesize alcohols. libretexts.org This one-pot reaction involves reacting an alkyl halide, a carbonyl compound, and a metal like zinc. libretexts.org For the synthesis of this compound, one could envision a Barbier-type reaction between 3-chloro-2-methylacetophenone, a methyl halide, and zinc metal.

The advantages of using organozinc reagents include their tolerance to water in some cases and their potential for high selectivity. wikipedia.org However, their reduced nucleophilicity compared to Grignard reagents is a significant consideration. libretexts.org The use of additives like lithium chloride can enhance the reactivity of organozinc reagents in additions to ketones. organic-chemistry.org

Key Features of Organozinc Reagents in Alcohol Synthesis
FeatureDescriptionReference
ReactivityLess nucleophilic than Grignard reagents. libretexts.org
SelectivityCan exhibit high chemoselectivity. wikipedia.org
Reaction TypeCan be used in one-pot Barbier reactions. libretexts.org
Functional Group ToleranceGenerally more tolerant of other functional groups compared to Grignard reagents. wikipedia.org

Advanced and Sustainable Synthetic Strategies for Substituted Propanols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. anton-paar.comtsijournals.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. cem.comresearchgate.net

The application of microwave irradiation can be particularly beneficial for the synthesis of alcohols. For instance, the oxidation of alcohols to carbonyl compounds, a key step in many multi-step syntheses, can be dramatically accelerated using microwaves. cem.com While the direct synthesis of this compound via a one-step microwave-assisted method is not explicitly documented, the principles of MAOS can be applied to the classical synthetic routes.

The principles of microwave heating rely on the interaction of the electromagnetic field with polar molecules in the reaction mixture, causing them to rotate and generate heat through friction. anton-paar.com This localized heating can lead to reaction rates that are not achievable with conventional heating.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The primary and most documented method for synthesizing this compound involves the addition of a methyl organometallic reagent, typically a Grignard reagent like methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li), to its corresponding ketone precursor, 3-chloro-2-methylacetophenone. The success of this synthesis hinges on several selectivity aspects.

Chemoselectivity: This refers to the preferential reaction of a reagent with one of two or more different functional groups. In this synthesis, the key challenge is to ensure the methyl Grignard reagent attacks the electrophilic carbonyl carbon of the acetophenone (B1666503) exclusively, without reacting with the chloro-substituent on the aromatic ring. Aryl chlorides are generally unreactive towards Grignard reagents under standard conditions, making this a highly chemoselective transformation. The primary reaction is the nucleophilic addition to the carbonyl group.

Regioselectivity: The regioselectivity, or the specific location of the bond formation, is predetermined by the structure of the starting materials. To obtain the desired product, this compound, the synthesis must begin with 3-chloro-2-methylacetophenone. The positions of the chloro and methyl groups on the phenyl ring are established in this precursor, and the subsequent Grignard addition does not alter this arrangement.

Stereoselectivity: The product, this compound, possesses a chiral center at the tertiary carbon bearing the hydroxyl group. However, the ketone precursor, 3-chloro-2-methylacetophenone, is prochiral. Standard addition of an achiral reagent like methylmagnesium bromide results in the formation of a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. Achieving stereoselectivity to produce a single enantiomer would require more advanced synthetic strategies, such as the use of a chiral catalyst or a chiral auxiliary, for which specific examples applied to this molecule are not widely reported in general literature. mdpi.commdpi.com The development of such enantioselective methods is a significant area of research in modern organic synthesis. mdpi.com

Development of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. scienceinschool.org While specific studies detailing a "green" synthesis of this compound are not prevalent, the core principles can be applied to its traditional synthesis.

Key areas for green improvements include:

Atom Economy: This principle, central to green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. youtube.comyoutube.com The Grignard reaction itself generally has a good atom economy, but waste is generated during the aqueous workup and product purification stages.

Safer Solvents and Auxiliaries: Traditional syntheses often employ volatile and flammable ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Green chemistry encourages the exploration of safer, less toxic, and recyclable solvents. skpharmteco.comnih.gov For instance, some reactions are being developed in greener solvents like glycerol (B35011) or even under solvent-free conditions. nih.govmdpi.com

Catalysis: While the Grignard reaction is stoichiometric, catalytic approaches are a cornerstone of green chemistry. mdpi.com The development of catalytic methods that could use safer methylating agents in place of organometallic reagents would represent a significant green advancement. mdpi.comresearchgate.net Research into catalytic versions of reactions like the Mannich reaction in aqueous media showcases the potential for greener alternatives in related transformations. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. nih.gov Microwave-assisted synthesis is another technique that can accelerate reactions, often leading to higher yields and reduced energy use. mdpi.com

Applying these principles could involve optimizing the reaction to run in a more benign solvent, reducing the number of purification steps, and exploring catalytic alternatives to the classic stoichiometric Grignard reagent. skpharmteco.com

Analogous Synthetic Routes to Related Chloroaryl-Tertiary Alcohols

The synthetic route to this compound is not unique but is a general and widely applicable method for a broad class of related chloroaryl-tertiary alcohols. The fundamental strategy involves the reaction of a suitably substituted chloroacetophenone with an appropriate organometallic reagent. For example, the synthesis of 2-phenyl-2-propanol, a non-chlorinated analogue, follows the same pathway via the reaction of acetophenone with a methyl Grignard reagent. guidechem.com

This robust methodology can be extended to a variety of precursors, demonstrating its versatility. The table below illustrates this analogy by comparing the synthesis of the title compound with other related tertiary alcohols, highlighting the common precursor type and reagent.

Target CompoundPrecursor KetonePrimary ReagentGeneral Solvent Type
This compound3-Chloro-2-methylacetophenoneMethylmagnesium bromideEthereal (e.g., THF, Diethyl ether)
2-(4-Chlorophenyl)-2-propanol4-ChloroacetophenoneMethylmagnesium bromideEthereal (e.g., THF, Diethyl ether)
2-Phenyl-2-propanolAcetophenoneMethylmagnesium bromideEthereal (e.g., THF, Diethyl ether)
2-(3-Bromophenyl)-2-propanol3-BromoacetophenoneMethylmagnesium bromideEthereal (e.g., THF, Diethyl ether)

The conditions for these reactions are generally similar, involving anhydrous ethereal solvents to stabilize the Grignard reagent and an acidic aqueous workup to protonate the initially formed alkoxide. The yields are typically moderate to high, contingent on the purity of the reagents and the specific substrate's reactivity. This analogous approach underscores a fundamental and reliable synthetic pattern in organometallic chemistry for accessing this important class of compounds. youtube.com

Advanced Spectroscopic and Structural Elucidation of 2 3 Chloro 2 Methylphenyl 2 Propanol

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and other intramolecular motions of a molecule. Each molecule possesses a unique set of vibrational modes, which gives rise to a characteristic "fingerprint" spectrum, enabling its identification and the elucidation of its functional groups.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. The resulting spectrum provides a detailed profile of the functional groups present. For 2-(3-Chloro-2-methylphenyl)-2-propanol, the key vibrational modes are attributed to the hydroxyl, alkyl, and substituted aromatic moieties.

The broad absorption band expected in the region of 3600-3200 cm⁻¹ is a characteristic feature of the O-H stretching vibration of the tertiary alcohol group, often broadened due to hydrogen bonding. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching absorptions within the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring influences the exact position and intensity of these bands. The aliphatic C-H stretching vibrations of the methyl groups are expected in the 2990-2850 cm⁻¹ region. Furthermore, the C-Cl stretching vibration is anticipated to produce a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3450 Strong, Broad O-H Stretch (Alcohol)
~3070 Medium Aromatic C-H Stretch
~2980 Strong Aliphatic C-H Stretch (asymmetric)
~2930 Strong Aliphatic C-H Stretch (symmetric)
~1600, ~1470 Medium-Strong Aromatic C=C Stretch
~1380 Medium C-H Bend (Methyl)
~1150 Strong C-O Stretch (Tertiary Alcohol)

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to FTIR. While polar functional groups like the hydroxyl group give rise to strong FTIR signals, non-polar bonds, such as the C=C bonds in the aromatic ring, often produce more intense Raman scattering.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly prominent. The symmetric "ring-breathing" mode, typically observed near 1000 cm⁻¹, is a characteristic feature. The C-Cl bond, while visible in the FTIR spectrum, will also have a characteristic Raman signal. The aliphatic C-H stretching and bending modes will also be present, providing a comprehensive vibrational profile of the molecule.

Table 2: Predicted Raman Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3070 Medium Aromatic C-H Stretch
~2980 Strong Aliphatic C-H Stretch
~1600 Strong Aromatic C=C Stretch
~1000 Medium Aromatic Ring Breathing

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the methyl protons, and the hydroxyl proton.

The aromatic protons will appear in the downfield region, typically between 7.0 and 7.5 ppm, with their splitting pattern and chemical shifts being dictated by the substitution on the benzene ring. The two equivalent methyl groups attached to the tertiary carbon will give rise to a singlet, integrating to six protons, expected to appear in the upfield region, likely around 1.5 ppm. The hydroxyl proton will also produce a singlet, the chemical shift of which can vary depending on the solvent and concentration but is typically found between 1.5 and 4.0 ppm. The aromatic methyl group will present as a singlet in the range of 2.2-2.5 ppm.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.4 Doublet 1H Aromatic H
~7.2 Doublet of Doublets 1H Aromatic H
~7.1 Doublet 1H Aromatic H
~2.4 Singlet 3H Ar-CH₃
~2.0 Singlet 1H -OH

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.

In the ¹³C NMR spectrum of this compound, the aromatic carbons will resonate in the downfield region of approximately 120-150 ppm. The carbon bearing the chlorine atom will be shifted further downfield within this range. The quaternary carbon of the propanol (B110389) group, attached to the hydroxyl group, will appear around 70-80 ppm. The carbons of the two equivalent methyl groups of the propanol moiety will be observed in the upfield region, typically around 25-35 ppm, while the aromatic methyl carbon will appear at a slightly lower field, around 20 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~145 Aromatic C (quaternary)
~135 Aromatic C-Cl
~130 Aromatic CH
~128 Aromatic CH
~125 Aromatic CH
~123 Aromatic C (quaternary)
~75 -C(OH)(CH₃)₂
~30 -C(OH)(CH₃)₂

Two-dimensional (2D) NMR experiments provide correlational information that is crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings. In the case of this compound, COSY would show correlations between the coupled aromatic protons, helping to definitively assign their positions on the substituted ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show a cross-peak connecting each proton signal to the signal of the carbon to which it is attached. For example, the signal for the aromatic protons would correlate with their respective aromatic carbon signals, and the aliphatic methyl proton signal would correlate with the methyl carbon signal.

By integrating the data from these complementary spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal lattice, precise information about bond lengths, bond angles, and crystal packing can be obtained.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of a molecule's solid-state structure. researchgate.netmdpi.com This technique requires a well-ordered single crystal, which, when exposed to an X-ray beam, produces a diffraction pattern of discrete spots. mdpi.com The geometric arrangement and intensity of these spots allow for the calculation of the crystal's unit cell dimensions, space group symmetry, and the precise coordinates of every atom within the molecule.

As of the latest literature surveys, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, specific data on its crystal system, space group, and unit cell parameters are not available.

However, a hypothetical analysis would yield the data presented in the illustrative table below, which outlines the typical parameters obtained from such a study.

Table 1: Illustrative Crystallographic Data Collection and Refinement Parameters. This table is representative of the data that would be obtained from a single-crystal X-ray diffraction experiment. Specific values for this compound are not currently available.

ParameterDescriptionExample Value
Crystal System The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).Monoclinic
Space Group The specific symmetry group of the crystal.P2₁/c
a, b, c (Å) The dimensions of the unit cell edges.a = 10.1, b = 15.2, c = 7.8
**α, β, γ (°) **The angles of the unit cell.α = 90, β = 95.5, γ = 90
Volume (ų) The volume of the unit cell.1200
Z The number of molecules per unit cell.4
Calculated Density (g/cm³) The theoretical density of the crystal.1.250
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.~0.05 (for I > 2σ(I))

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a rapid and powerful analytical technique used to characterize the crystalline nature of a bulk sample. nih.gov Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. The technique is primarily used for "fingerprint" identification of crystalline phases by comparing the obtained diffractogram to reference patterns in databases. mdpi.comuni-konstanz.de

A PXRD pattern plots the intensity of diffracted X-rays as a function of the diffraction angle (2θ). Each crystalline solid has a unique PXRD pattern characterized by a specific series of peaks at distinct 2θ angles, which correspond to the different lattice planes in the crystal structure according to Bragg's Law.

Specific, experimentally determined powder X-ray diffraction data for this compound is not available in the public domain. Such an analysis would be crucial for identifying the compound in a bulk powder, assessing its crystalline purity, and detecting the presence of different polymorphic forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. The process provides valuable information about the electronic structure of a molecule, particularly those containing chromophores—groups of atoms responsible for the absorption of light. uni-konstanz.denih.gov

For this compound, the primary chromophore is the substituted benzene ring. The expected electronic transitions are primarily of the π → π* type, which involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic system. The presence of substituents on the benzene ring—the chloro group, the methyl group, and the 2-hydroxypropyl group—can influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). These substituent effects can cause shifts in the absorption bands to longer (bathochromic) or shorter (hypsochromic) wavelengths.

While a specific experimental spectrum for this compound is not published, the characteristic absorption bands for the substituted phenyl ring are anticipated to appear in the UV region.

Table 2: Predicted Electronic Transitions and Absorption Maxima for this compound. This table is based on typical values for substituted benzene derivatives and represents predicted data.

Transition TypeChromophorePredicted λmax Range (nm)Description
π → π Substituted Phenyl Ring210 - 230Corresponds to the E2-band (secondary band) of the benzene ring.
π → π Substituted Phenyl Ring260 - 280Corresponds to the B-band (benzenoid band), often showing fine structure.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight of a compound with high accuracy, enabling the deduction of its elemental formula. researchgate.net Furthermore, by subjecting the molecule to energetic conditions within the mass spectrometer, it fragments in a reproducible manner, providing a distinct fragmentation pattern that serves as a molecular fingerprint and aids in structural elucidation. libretexts.orgchemistrynotmystery.com

For this compound (C₁₀H₁₃ClO), HRMS can confirm its elemental composition. A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak (M+2) that is approximately one-third the intensity of the molecular ion peak (M), reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

The molecule is a tertiary benzylic alcohol, and its fragmentation is expected to follow characteristic pathways, including:

Alpha-cleavage: Loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized oxonium ion. This is often a dominant fragmentation pathway for tertiary alcohols. libretexts.org

Dehydration: Loss of a water molecule (H₂O) from the molecular ion. chemistrynotmystery.com

Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the propanol side chain.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound. This table presents calculated exact masses for the molecular ion and plausible fragments.

Ion/Fragment FormulaDescriptionCalculated m/z (for ³⁵Cl)Calculated m/z (for ³⁷Cl)
[C₁₀H₁₃³⁵ClO]⁺• Molecular Ion (M⁺•)184.0682186.0653
[C₉H₁₀³⁵ClO]⁺ Loss of methyl radical (•CH₃) from M⁺•169.0447171.0418
[C₁₀H₁₁³⁵Cl]⁺• Loss of water (H₂O) from M⁺•166.0576168.0547
[C₇H₆³⁵Cl]⁺ Ion from cleavage of the propanol side chain125.0158127.0128
[C₃H₇O]⁺ Isopropyl oxonium ion59.0497-

Computational Chemistry and Theoretical Studies of 2 3 Chloro 2 Methylphenyl 2 Propanol

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict a wide array of molecular properties. DFT calculations for a molecule like 2-(3-Chloro-2-methylphenyl)-2-propanol would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics. The accuracy of these calculations is dependent on the choice of the functional and the basis set.

Geometric Parameter Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For this compound, this would involve calculating the potential energy of the molecule for various atomic arrangements until the lowest energy conformation is found. This process yields optimized geometric parameters, including bond lengths, bond angles, and dihedral (torsional) angles.

Conformational analysis is also essential, especially for a molecule with rotatable bonds like the one connecting the phenyl ring and the propanol (B110389) group. By systematically rotating this bond and performing energy calculations, a potential energy surface can be mapped out to identify all stable conformers and the energy barriers that separate them. This information is critical for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative Data)

ParameterBond/Angle/DihedralTheoretical Value (B3LYP/6-311G)
Bond Length (Å) C-ClData not available
C-OHData not available
C-CH3 (ring)Data not available
C-C (propanol)Data not available
Bond Angle (°) Cl-C-C (ring)Data not available
C-C-OH (propanol)Data not available
C-C-C (propanol)Data not available
Dihedral Angle (°) C-C-C-OData not available

Note: This table is for illustrative purposes only. The values would be determined through DFT calculations.

Electronic Structure Investigations

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, DFT calculations would determine the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Illustrative Data)

ParameterEnergy (eV)
EHOMO Data not available
ELUMO Data not available
Energy Gap (ΔE) Data not available

Note: This table is for illustrative purposes only. The values would be calculated using DFT.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential. For this compound, an MEP map would likely show negative potential around the oxygen and chlorine atoms due to their high electronegativity, and positive potential around the hydroxyl hydrogen and parts of the aromatic ring. This provides valuable information about potential sites for hydrogen bonding and other intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive, localized Lewis-like structure.

NBO analysis for this compound would yield information on the natural atomic charges, the hybridization of atomic orbitals in forming bonds, and the delocalization of electron density through hyperconjugative interactions. The analysis of donor-acceptor interactions within the molecule can quantify the stability arising from electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. This is particularly useful for understanding the nature of intramolecular hydrogen bonding and other subtle electronic effects.

Table 3: Hypothetical Natural Bond Orbital (NBO) Analysis Data for this compound (Illustrative Data)

Interaction (Donor -> Acceptor)Stabilization Energy E(2) (kcal/mol)
LP(O) -> σ(C-H)Data not available
π(C-C) -> π(C-C) (ring)Data not available

Note: This table is for illustrative purposes only. The values would be obtained from NBO calculations.

Electrophilicity-Based Charge Transfer (ECT) is a concept used to describe the charge transfer that occurs during a chemical reaction. It is based on the principle that the maximum charge a molecule can accept is related to its electrophilicity index, which in turn is a function of its chemical potential and hardness.

An ECT study for this compound would involve calculating its global reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index. These parameters help to quantify the molecule's ability to accept electrons and can be used to predict its reactivity in charge-transfer processes.

Mulliken Charge Distribution Analysis

Mulliken charge analysis is a computational method used to estimate the partial atomic charges in a molecule, providing insight into the electron distribution and the nature of chemical bonding. This analysis is performed on the optimized molecular structure obtained from quantum chemical calculations. The distribution of charges can significantly influence the molecule's reactivity, electrostatic potential, and intermolecular interactions.

For this compound, a Mulliken charge analysis would be expected to reveal a significant negative charge on the oxygen atom of the hydroxyl group due to its high electronegativity. The carbon atom attached to the hydroxyl group would, in turn, exhibit a positive charge. The chlorine atom, being highly electronegative, would also carry a negative charge, withdrawing electron density from the phenyl ring. The methyl groups would have a minor effect on the charge distribution, with the carbon atoms being slightly negative and the hydrogen atoms slightly positive.

Illustrative Mulliken Charge Distribution for a Substituted Phenylpropanol:

The following table presents a hypothetical Mulliken charge distribution for this compound, based on expected trends from similar molecules calculated at the B3LYP/6-311G(d,p) level of theory.

AtomHypothetical Mulliken Charge (e)
Cl-0.15 to -0.25
O (hydroxyl)-0.60 to -0.75
C (hydroxyl-bearing)+0.40 to +0.55
C (phenyl, C-Cl)+0.10 to +0.20
C (phenyl, C-methyl)-0.05 to +0.05
C (methyl)-0.20 to -0.30
H (hydroxyl)+0.35 to +0.45
H (methyl)+0.10 to +0.15

This table is illustrative and represents expected charge distributions based on the known effects of the substituent groups.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are a cornerstone of computational chemistry, providing theoretical predictions of infrared (IR) and Raman spectra. These calculations are typically performed using density functional theory (DFT) methods, such as B3LYP, with an appropriate basis set. The calculated vibrational modes can be correlated with experimental spectra to confirm the molecular structure and assign specific vibrational bands to the motions of functional groups.

A theoretical vibrational analysis of this compound would predict characteristic frequencies for its functional groups. For instance, the O-H stretching vibration of the hydroxyl group would appear as a strong, broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The C-Cl stretching vibration would be expected in the fingerprint region, generally between 600 and 800 cm⁻¹. The C-H stretching vibrations of the methyl and phenyl groups would be observed around 2850-3100 cm⁻¹.

Illustrative Correlation of Calculated and Experimental Vibrational Frequencies:

The following table provides an example of how theoretical and experimental vibrational frequencies would be correlated for key functional groups in a molecule like this compound.

Vibrational ModeExpected Experimental Frequency (cm⁻¹)Illustrative Calculated Frequency (cm⁻¹)Assignment
O-H Stretch~3400~3450Hydroxyl group stretching
C-H Stretch (Aromatic)~3050~3080Phenyl ring C-H stretching
C-H Stretch (Aliphatic)~2970~2990Methyl group C-H stretching
C=C Stretch (Aromatic)~1600, ~1475~1610, ~1480Phenyl ring skeletal vibrations
C-O Stretch~1150~1165Tertiary alcohol C-O stretching
C-Cl Stretch~750~760Chloro-substituent stretching

This table is for illustrative purposes. The calculated frequencies are often scaled to better match experimental values.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. crystalexplorer.net The Hirshfeld surface is generated based on the electron distribution of a molecule, and properties such as the normalized contact distance (d_norm) are mapped onto this surface to highlight regions of close intermolecular contacts. crystalexplorer.net Red spots on the d_norm surface indicate close contacts, which are typically hydrogen bonds, while blue regions represent longer contacts. nih.gov

For this compound, a Hirshfeld surface analysis would be expected to reveal the presence of O-H···O hydrogen bonds between the hydroxyl groups of adjacent molecules, which would be the most significant intermolecular interaction. Weaker C-H···O and C-H···π interactions are also likely to be present. The chlorine atom could participate in Cl···H or Cl···Cl interactions, influencing the crystal packing. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov

Illustrative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis:

Intermolecular ContactIllustrative Percentage Contribution
H···H45-55%
C···H/H···C20-30%
O···H/H···O10-15%
Cl···H/H···Cl5-10%
C···C1-5%

Ab Initio Quantum Chemical Methods and Basis Set Considerations

Ab initio quantum chemical methods are a class of computational techniques that solve the electronic Schrödinger equation from first principles, without the use of empirical parameters. wikipedia.org These methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory, offering varying levels of accuracy and computational cost. nih.gov The choice of method is crucial for obtaining reliable results. For example, while HF is a good starting point, it neglects electron correlation, which is important for accurately describing many molecular properties. wikipedia.org MP2 and coupled-cluster methods provide a more accurate treatment of electron correlation. nih.gov

The basis set is another critical component of ab initio calculations. It is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as those from the Pople family (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), provide a more flexible description of the electron distribution and lead to more accurate results, albeit at a higher computational cost. For a molecule like this compound, a basis set that includes polarization functions (d,p) and diffuse functions (+) is generally recommended to accurately describe the lone pairs on the oxygen and chlorine atoms and any potential weak interactions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular motions, and the influence of the solvent on the solute's behavior. nih.gov

An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal how the solvent molecules arrange themselves around the solute and how they mediate intermolecular interactions. It would also allow for the study of the rotational dynamics of the methyl groups and the flexibility of the phenyl ring. Such simulations are particularly useful for understanding how the molecule behaves in a realistic environment, which can be crucial for predicting its properties and reactivity in solution.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways. rsc.org This information helps in understanding why certain products are formed over others and how catalysts influence the reaction outcome.

For this compound, computational methods could be used to study various reactions, such as its dehydration to form an alkene or its reaction with an electrophile. For example, in an acid-catalyzed dehydration reaction, computational studies could determine the relative energies of the possible carbocation intermediates and the transition states leading to different alkene products, thus predicting the major product of the reaction. DFT methods, such as B3LYP or M06-2X, are commonly employed for these types of studies due to their balance of accuracy and computational efficiency. crystalexplorer.netresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 3 Chloro 2 Methylphenyl 2 Propanol

Reactions Involving the Tertiary Hydroxyl Group

The tertiary alcohol functionality is a key reactive site in 2-(3-chloro-2-methylphenyl)-2-propanol. Its reactivity is characterized by the stability of the corresponding tertiary carbocation intermediate, which influences the pathways of dehydration and substitution reactions.

Dehydration Mechanisms to Alkene Products (E1 and E2 Pathways)

The dehydration of alcohols is an elimination reaction that results in the formation of an alkene. For tertiary alcohols such as this compound, this transformation typically proceeds through an E1 (unimolecular elimination) mechanism, especially under acidic conditions. chemistrysteps.comlibretexts.org

The E1 mechanism involves a two-step process:

Protonation of the Hydroxyl Group: In the presence of a strong acid (e.g., H₂SO₄ or H₃PO₄), the hydroxyl group is protonated to form an alkyloxonium ion. This conversion turns the poor leaving group (-OH) into a good leaving group (H₂O). libretexts.org

Formation of a Carbocation: The alkyloxonium ion departs, leading to the formation of a stable tertiary carbocation at the benzylic position. The stability of this carbocation is the driving force for the E1 pathway. unacademy.com

Deprotonation to Form an Alkene: A weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent (beta) to the carbocation, resulting in the formation of a double bond. libretexts.org

For this compound, the elimination of a beta-proton can lead to two possible alkene products. According to Zaitsev's rule, the more substituted alkene is generally the major product.

Interactive Table 1: Comparison of E1 and E2 Dehydration Pathways

FeatureE1 MechanismE2 MechanismRelevance to this compound
Substrate Favored for 3° and 2° alcohols chemistrysteps.comFavored for 1° alcohols chemistrysteps.comHighly favored due to the tertiary nature of the alcohol.
Kinetics Unimolecular (rate = k[Substrate]) Bimolecular (rate = k[Substrate][Base])The reaction rate is dependent only on the concentration of the alcohol.
Intermediate Carbocation libretexts.orgNone (concerted reaction)A stable tertiary carbocation is formed.
Base Strength Weak base is sufficient libretexts.orgRequires a strong baseCan be performed with weak bases like water.
Regioselectivity Zaitsev's rule (more substituted alkene) Zaitsev's or Hofmann's rule, depending on the baseThe more substituted alkene is the expected major product.

Substitution Reactions, Including Halogenation (e.g., Chlorination with Thionyl Chloride)

The tertiary hydroxyl group can be replaced by a halogen, such as chlorine, using reagents like thionyl chloride (SOCl₂). libretexts.org While this reaction often proceeds via an Sₙ2 mechanism for primary and secondary alcohols, the pathway for tertiary alcohols is different due to steric hindrance and the stability of the tertiary carbocation. masterorganicchemistry.com

The reaction of this compound with thionyl chloride is expected to proceed through an Sₙi (internal nucleophilic substitution) or Sₙ1 mechanism.

Sₙi Mechanism: The alcohol first reacts with SOCl₂ to form an alkyl chlorosulfite intermediate. In an Sₙi mechanism, the chloride from the chlorosulfite attacks the carbon from the same face as the leaving group, leading to retention of configuration. This occurs within a tight ion pair. masterorganicchemistry.com

Sₙ1 Mechanism: Alternatively, the alkyl chlorosulfite can dissociate to form a tertiary carbocation and a chlorosulfite anion. The chloride ion can then attack the carbocation from either face, leading to a racemic mixture if the carbon were chiral.

In the presence of a base like pyridine, the mechanism shifts to a standard Sₙ2 pathway, resulting in inversion of configuration. The pyridine reacts with the intermediate, and the liberated chloride ion then acts as the nucleophile in a backside attack. masterorganicchemistry.com

Oxidation and Reduction Reactions, Focusing on Chemoselectivity

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions, such as those using acidified potassium dichromate(VI) or chromic acid. chemguide.co.uklibretexts.org This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed to form a carbon-oxygen double bond. studymind.co.uk Oxidation of this compound would require harsh conditions that could lead to the cleavage of carbon-carbon bonds, resulting in a mixture of degradation products rather than a specific oxidized compound. libretexts.org

Reduction: The tertiary alcohol functional group itself is not susceptible to reduction by common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). libretexts.org However, the other functional groups on the molecule present opportunities for chemoselective reduction. The chloroaryl group can be reduced under specific catalytic conditions. For example, catalytic hydrogenation with a palladium catalyst can potentially dehalogenate the ring. Achieving chemoselectivity would be a significant challenge, as conditions that reduce the chloro group might also reduce the aromatic ring. Recent advances have shown that palladium catalysts under specific reducing conditions can be used for the reductive arylation of nitroarenes with chloroarenes, indicating the possibility of targeting the C-Cl bond. researchgate.netnih.govchemrxiv.org

Reactivity of the Chloroaryl Moiety (3-Chloro-2-methylphenyl Group)

The aromatic ring of the molecule, substituted with chloro, methyl, and 2-hydroxypropyl groups, has its own distinct reactivity profile.

Potential for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is generally difficult and requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

In this compound, the substituents on the ring are a chloro group (weakly deactivating), a methyl group (weakly activating), and a 2-hydroxypropyl group (weakly deactivating). None of these are strong electron-withdrawing groups. Therefore, the aromatic ring is not sufficiently activated for nucleophilic aromatic substitution to occur under standard conditions. total-synthesis.comfiveable.me The reaction would require extremely harsh conditions, likely leading to decomposition or other side reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is the characteristic reaction of aromatic compounds. The regioselectivity of EAS on a substituted benzene (B151609) ring is determined by the electronic and steric properties of the substituents already present. uomustansiriyah.edu.iq

The directing effects of the substituents on the this compound ring are as follows:

-Cl (Chloro group): Deactivating and an ortho-, para-director due to competing inductive withdrawal and resonance donation effects. organicchemistrytutor.com

-CH₃ (Methyl group): Activating and an ortho-, para-director due to an electron-donating inductive effect and hyperconjugation. libretexts.org

-C(CH₃)₂OH (2-hydroxypropyl group): This alkyl group is generally considered weakly deactivating due to its inductive effect and is an ortho-, para-director.

The substitution pattern is determined by the interplay of these directing effects and steric hindrance. The available positions for substitution are C4, C5, and C6.

The methyl group (at C2) directs to C4 (para) and C6 (ortho).

The chloro group (at C3) directs to C5 (ortho) and C1 (para, already substituted).

The 2-hydroxypropyl group (at C1) directs to C5 (ortho) and C3 (para, already substituted).

Considering these effects:

Position C4: Activated by the ortho methyl group.

Position C5: Activated by the ortho chloro group and the ortho 2-hydroxypropyl group.

Position C6: Activated by the ortho methyl group but is sterically hindered by the adjacent bulky 2-hydroxypropyl group. fiveable.meyoutube.com

The most powerful activating group generally controls the position of the incoming electrophile. youtube.com In this case, the methyl group is the only activating group. It strongly favors substitution at the para position (C4) and the ortho position (C6). However, the C6 position is sterically hindered. The chloro and 2-hydroxypropyl groups direct to C5. Therefore, a mixture of products is likely, with substitution at C4 and C5 being the most probable outcomes. The exact ratio would depend on the specific electrophile and reaction conditions.

Interactive Table 2: Analysis of Substituent Effects on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting EffectPredicted Substitution Sites
-C(CH₃)₂OH1Weakly Deactivating (Inductive)Ortho, ParaC3 (blocked), C5
-CH₃2Activating (Inductive/Hyperconjugation) libretexts.orgOrtho, ParaC4, C6
-Cl3Deactivating (Inductive), Donating (Resonance) chemistrytalk.orgOrtho, ParaC1 (blocked), C5

Stereochemical Outcomes of Reactions and Chirality Considerations

The presence of a tertiary benzylic alcohol functional group in this compound introduces a chiral center at the carbinolic carbon, assuming the two methyl groups are isotopic. However, in this specific molecule, the carbinolic carbon is attached to a 3-chloro-2-methylphenyl group, a hydroxyl group, and two methyl groups. Therefore, this compound is an achiral molecule as it does not possess a stereocenter. Reactions involving this alcohol would not inherently produce stereoisomers unless a chiral catalyst or reagent is introduced to create a diastereomeric interaction, or if a subsequent reaction creates a new chiral center.

While the starting alcohol is achiral, its reactions can lead to the formation of chiral products. For instance, if the alcohol undergoes a reaction that differentiates the two methyl groups or introduces a new chiral center, the stereochemical outcome becomes a critical consideration.

In the context of asymmetric synthesis, the prochiral nature of the starting material could be exploited. For example, a desymmetrization reaction catalyzed by a chiral catalyst could selectively functionalize one of the two methyl groups, leading to an enantioenriched product. The field of chiral analysis provides the necessary tools, such as chiral chromatography, to separate and quantify the resulting enantiomers.

Reactions at the benzylic position of tertiary alcohols can proceed through various mechanisms, each with distinct stereochemical implications. For instance, SN1-type reactions, which proceed through a planar carbocation intermediate, would typically lead to a racemic mixture if a new chiral center is formed. In contrast, SN2-type reactions, which are less common for tertiary alcohols due to steric hindrance, would proceed with an inversion of configuration if the reaction were to occur at a chiral center.

The kinetic resolution of racemic tertiary benzylic alcohols is a well-established strategy to obtain enantioenriched compounds. scielo.brnih.gov Although this compound itself is not chiral, analogous chiral tertiary alcohols can be resolved. This is often achieved through enzymatic acylation or using chiral catalysts. scielo.brbohrium.com The selectivity in these resolutions is dictated by the differential rate of reaction of the two enantiomers with the chiral catalyst or enzyme.

Table 1: Hypothetical Stereochemical Outcomes of Reactions of a Chiral Analogue

Reaction TypeCatalyst/ReagentExpected Stereochemical Outcome
Asymmetric Deprotonation-AlkylationChiral Base/ElectrophileEnantioenriched product
Kinetic Resolution (Acylation)Chiral Acylating AgentEnantioenriched unreacted alcohol and diastereomeric ester
Dehydration-Asymmetric Dihydroxylation1. Acid Catalyst 2. AD-mix-βDiastereomeric diols

Kinetic and Thermodynamic Studies of Chemical Transformations

The chemical transformations of this compound, particularly reactions such as dehydration, are subject to kinetic and thermodynamic control, which dictates the product distribution under different reaction conditions. wikipedia.orglibretexts.org

Dehydration Reactions:

Acid-catalyzed dehydration of tertiary alcohols is a classic example where the principles of kinetic versus thermodynamic control are evident. researchgate.netstudy.comlibretexts.org The reaction proceeds via protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary benzylic carbocation. This carbocation can then lose a proton from an adjacent carbon to form an alkene.

For this compound, the intermediate carbocation has two types of adjacent protons that can be eliminated: those on the methyl groups and the proton at the ortho-position of the aromatic ring (if accessible). However, elimination of a methyl proton to form an isopropenyl-substituted benzene derivative is the more likely pathway.

Kinetic Product: The kinetic product is the one that is formed fastest, which usually corresponds to the reaction pathway with the lowest activation energy. wikipedia.org In the dehydration of tertiary alcohols, the Zaitsev product (the more substituted alkene) is often the kinetic product. However, steric hindrance can favor the formation of the Hofmann product (the less substituted alkene).

Thermodynamic Product: The thermodynamic product is the most stable product, and its formation is favored under conditions that allow for equilibrium to be established (e.g., higher temperatures, longer reaction times). wikipedia.orglibretexts.org Generally, the more substituted alkene (Zaitsev product) is the more thermodynamically stable product.

A hypothetical energy profile for the dehydration of this compound could be envisioned where the formation of the more sterically hindered, but more substituted, internal alkene is the thermodynamic product, while the less substituted terminal alkene is the kinetic product.

Table 2: Hypothetical Kinetic vs. Thermodynamic Products in the Dehydration of this compound

ProductStructureControlConditions Favoring Formation
Kinetic Product1-(3-Chloro-2-methylphenyl)-1-methyletheneKineticLower temperature, short reaction time
Thermodynamic Product2-(3-Chloro-2-methylphenyl)prop-1-eneThermodynamicHigher temperature, long reaction time

It is important to note that without experimental data, the exact nature of the kinetic and thermodynamic products remains speculative. The electronic effects of the chloro and methyl substituents on the phenyl ring can also influence the stability of the carbocation intermediate and the transition states leading to the different alkene products.

Catalytic Reactivity and Metal-Mediated Reactions

The reactivity of this compound can be significantly influenced by the presence of catalysts, particularly transition metals. Metal-mediated reactions offer a wide range of transformations for benzylic alcohols. researchgate.netmdpi.com

Catalytic Dehydration:

Besides acid catalysis, various solid-acid catalysts can be employed for the dehydration of alcohols, offering potential advantages in terms of selectivity and ease of separation. collectionscanada.gc.caresearchgate.net Materials such as zeolites, alumina, and supported metal oxides can catalyze the dehydration of this compound to the corresponding alkene. The product selectivity on these catalysts can be tuned by modifying the catalyst's acidity, pore structure, and reaction conditions.

Metal-Mediated C-O Bond Activation:

Transition metal catalysts, particularly those based on palladium, nickel, and iron, are known to catalyze cross-coupling reactions involving the activation of the C-O bond of benzylic alcohols. researchgate.netnih.gov These reactions typically require the conversion of the hydroxyl group into a better leaving group (e.g., a tosylate, mesylate, or phosphate) or can sometimes proceed directly with the alcohol.

For this compound, such transformations could lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position. For example, a palladium-catalyzed Suzuki coupling with a boronic acid could introduce a new aryl or alkyl group in place of the hydroxyl group.

Table 3: Potential Metal-Mediated Reactions of this compound

Reaction TypeCatalyst SystemPotential Product
Suzuki CouplingPd(0) catalyst, base2-Aryl-2-(3-chloro-2-methylphenyl)propane
Buchwald-Hartwig AminationPd(0) or Cu(I) catalyst, baseN-Aryl/alkyl-2-(3-chloro-2-methylphenyl)propan-2-amine
EtherificationFe catalyst2-Alkoxy-2-(3-chloro-2-methylphenyl)propane

The steric hindrance around the tertiary benzylic center in this compound might pose a challenge for some of these catalytic transformations, potentially requiring more reactive catalysts or harsher reaction conditions. The electronic properties of the substituted phenyl ring will also play a role in the reactivity of the C-O bond. The development of cooperative catalytic systems, for instance, combining a Lewis acid with a transition metal catalyst, could be a strategy to enhance the reactivity of this sterically hindered tertiary alcohol. nih.gov

Applications of 2 3 Chloro 2 Methylphenyl 2 Propanol As a Synthetic Intermediate

Precursor in Fine Chemical Synthesis

In the realm of fine chemical synthesis, an intermediate is a molecule that is created during a chemical reaction and is then used to produce the final product. 2-(3-Chloro-2-methylphenyl)-2-propanol serves as a valuable precursor due to its specific combination of functional groups. The synthesis of tertiary alcohols like this can often be achieved through methods such as Grignard reactions, where an organometallic halide reacts with a ketone or ester chemicalbook.com.

The structural motif of this compound is found within more complex molecules that are significant in the pharmaceutical industry. The tertiary alcohol group is a key feature in the synthesis of several active pharmaceutical ingredients (APIs).

For instance, a structurally analogous compound, 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol, is a crucial diol intermediate in the synthesis of Montelukast, a widely used medication for the treatment of asthma asianpubs.orgrsc.orgacs.org. The tertiary alcohol portion of this molecule is often a focal point in the synthetic route, sometimes requiring protection and deprotection steps to achieve the desired final product asianpubs.orgrsc.org. The synthesis of such complex molecules highlights the importance of tertiary propanol-phenyl intermediates.

Furthermore, the "3-chloro-2-methylphenyl" moiety itself is present in various pharmacologically active compounds. A study on a series of 3-chloro-2-methylphenyl substituted semicarbazones demonstrated their potential as anticonvulsant agents nih.gov. This indicates that the specific substitution pattern on the phenyl ring can be a key component for biological activity, making this compound a valuable starting material for drug discovery and development. The synthesis of intermediates for other drugs, such as the antihypertensive Lercanidipine, also involves propanol (B110389) derivatives, further underscoring the importance of this class of compounds in medicinal chemistry google.comquickcompany.inquickcompany.in.

The development of new and effective agrochemicals, such as herbicides, insecticides, and fungicides, relies on the availability of versatile chemical building blocks. The "3-chloro-2-methylphenyl" unit is a known structural component in several active agrochemical compounds.

A key precursor to many of these is 3-Chloro-2-methylaniline, which is used to synthesize herbicides like Quinclorac, a selective herbicide used in rice cultivation dataintelo.comguidechem.comgoogle.com. This aniline (B41778) derivative establishes the importance of the 3-chloro-2-methylphenyl core structure in creating molecules with potent herbicidal activity.

Similarly, other related chlorinated intermediates are crucial in this sector. 3-Chloro-2-methylpropene serves as a primary intermediate in the production of pesticides such as carbofuran, ethalfluralin, and fenbutatin oxide certifico.comnih.gov. Additionally, 3-chloro-2-vinylphenylsulfonates are recognized as valuable precursors for fungicidal ingredients google.com.

Given this context, this compound represents a strategic building block for novel agrochemicals. The tertiary alcohol can be readily dehydrated to form the corresponding isopropenyl derivative. This alkene can then undergo various addition reactions, allowing for the introduction of diverse functional groups. The chloro and methyl substituents on the aromatic ring can also be modified or used to fine-tune the biological activity and physical properties of the final product, potentially leading to the development of new generations of crop protection agents.

Phenylpropanol derivatives are a well-established class of compounds in the flavor and fragrance industry nih.gov. The basic structure of a phenyl ring attached to a three-carbon chain with an alcohol group is responsible for a variety of pleasant scents, often described as floral, green, or sweet.

While direct olfactory properties of this compound are not documented, its structure suggests it could be a valuable intermediate for creating new fragrance and flavor compounds. The tertiary alcohol can be converted into other functional groups known to impart desirable aromas. For example:

Esterification: Reaction with carboxylic acids would yield tertiary esters, a class of compounds often associated with fruity and floral notes.

Dehydration: Elimination of water from the tertiary alcohol would produce a substituted isopropenylbenzene. Alkenes with phenyl groups are often used as building blocks for fragrance materials.

The synthesis of acetal (B89532) derivatives from structurally similar compounds like 2-methyl-3-phenyl-propanal is a known strategy to create stable and long-lasting fragrance ingredients researchgate.net. The substitution pattern on the phenyl ring of this compound offers an opportunity to modulate the scent profile, potentially leading to novel woody, spicy, or herbal notes, which are highly sought after in modern perfumery google.comalphaaromatics.com.

Role in the Synthesis of Advanced Materials and Polymers

The synthesis of advanced polymers with tailored properties is a rapidly growing field of materials science. Functional monomers are the key building blocks for these materials, and this compound can serve as a precursor to such a monomer.

Through a simple acid-catalyzed dehydration reaction, this compound can be converted into 2-chloro-1-isopropenyl-3-methylbenzene. This molecule is a substituted styrene, a class of monomers widely used in the polymer industry. This monomer could potentially undergo polymerization or copolymerization with other monomers (like styrene, acrylates, or butadienes) to create a new class of polymers.

The presence of the chlorine atom and the methyl group on the phenyl ring of each monomer unit would impart specific properties to the resulting polymer. For example:

The chlorine atom could enhance the polymer's flame retardancy.

The bulky, substituted phenyl group could increase the polymer's glass transition temperature (Tg), making it more rigid and heat-resistant.

Furthermore, the chlorine atom provides a reactive handle for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of new functional groups to further tune the material's properties. The use of related chlorinated propene derivatives in the synthesis of polymers and other organic chemicals is already established, indicating the potential for this class of compounds in materials science orgsyn.org. The development of polymers from phenylpropanoid derivatives, which are precursors to the natural polymer lignin, also points to the utility of such structures in creating bio-based or bio-inspired materials nih.gov.

Data Tables

Table 1: Potential

Field Application Area Plausible Role of this compound Potential Final Products
Fine Chemicals Pharmaceutical Synthesis Precursor containing a key tertiary alcohol and a pharmacologically relevant substituted phenyl ring. Anticonvulsants, Anti-asthmatics (e.g., analogs of Montelukast), Antihypertensives (e.g., analogs of Lercanidipine)
Fine Chemicals Agrochemical Synthesis Building block containing the 3-chloro-2-methylphenyl toxophore. Herbicides (e.g., analogs of Quinclorac), Pesticides, Fungicides
Fine Chemicals Specialty Chemicals Intermediate for fragrance and flavor compounds via esterification or dehydration. Synthetic esters with floral/fruity notes, Novel aroma compounds with woody or spicy notes.

| Advanced Materials | Polymer Synthesis | Precursor to a functionalized styrene-type monomer via dehydration. | Specialty polymers with enhanced flame retardancy, thermal stability, or specific optical properties. |

Table 2: Chemical Compounds Mentioned in this Article

Compound Name Molecular Formula Primary Field of Relevance
This compound C₁₀H₁₃ClO Intermediate
Montelukast C₃₅H₃₆ClNO₃S Pharmaceutical
Lercanidipine C₃₆H₄₁N₃O₆ Pharmaceutical
3-Chloro-2-methylaniline C₇H₈ClN Agrochemical Intermediate
Quinclorac C₁₀H₅Cl₂NO₂ Agrochemical (Herbicide)
3-Chloro-2-methylpropene C₄H₇Cl Agrochemical/Polymer Intermediate
Carbofuran C₁₂H₁₅NO₃ Agrochemical (Pesticide)
3-phenyl-1-propanol C₉H₁₂O Fragrance

Analytical Method Development for Research and Purity Assessment of 2 3 Chloro 2 Methylphenyl 2 Propanol

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for separating complex mixtures. The choice of technique depends on the analyte's properties, such as volatility, polarity, and thermal stability. For 2-(3-Chloro-2-methylphenyl)-2-propanol, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are all applicable for various analytical objectives.

HPLC is a highly versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

A typical HPLC method for the analysis of this compound would involve a C18 column, which is packed with silica (B1680970) particles that have been surface-modified with n-octadecylsilane. internationaljournalssrg.org The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.combiointerfaceresearch.com The ratio of these solvents can be adjusted (isocratic or gradient elution) to achieve optimal separation of the target compound from any impurities or starting materials. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light. A gradient system can be optimized to ensure the separation of various components within a reasonable analysis time. nih.gov For instance, a gradient might start with a higher percentage of the aqueous phase and gradually increase the organic phase percentage to elute more non-polar compounds. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition Justification
Column C18, 250 mm x 4.6 mm, 5 µm Standard for reversed-phase separation of moderately polar compounds. internationaljournalssrg.org
Mobile Phase Acetonitrile and Water sielc.com Common solvents for RP-HPLC, offering good separation efficiency.
Elution Mode Gradient Allows for the separation of compounds with a range of polarities. nih.gov
Flow Rate 1.0 mL/min A typical flow rate for analytical scale HPLC, providing good resolution. nih.gov
Column Temp. 30-40 °C Controls retention time and peak shape. nih.gov
Injection Vol. 5-20 µL Standard volume for analytical injections. nih.gov
Detector UV at 220 nm The aromatic ring provides strong UV absorbance for sensitive detection.

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Given that this compound is a tertiary alcohol, it may be prone to dehydration at high temperatures in the GC injector or column. However, with appropriate method parameters, direct analysis is often possible.

A standard GC method would utilize a capillary column with a non-polar or mid-polarity stationary phase, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane). google.com This type of column separates compounds primarily based on their boiling points and, to a lesser extent, their interactions with the stationary phase. The carrier gas is typically an inert gas like helium or nitrogen. google.com A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds and wide linear range. ijpsdronline.com For definitive identification, a mass spectrometer (MS) can be coupled with the GC (GC-MS), providing both retention time data and a mass spectrum of the analyte. coresta.orgnih.gov To prevent thermal degradation, a lower injection port temperature and a temperature-programmed oven cycle starting at a relatively low temperature would be employed. google.com In some cases, derivatization of the alcohol to a more stable ether or ester might be considered to improve chromatographic performance, although this adds a step to the sample preparation. epa.gov

Table 2: Representative GC Method Parameters for this compound Analysis

Parameter Condition Justification
Column DB-5, 30 m x 0.25 mm, 0.25 µm A robust, versatile column suitable for a wide range of organic compounds. google.com
Carrier Gas Helium or Nitrogen Inert gases that do not react with the analyte or stationary phase. google.com
Injector Temp. 250 °C Hot enough to volatilize the sample but optimized to minimize degradation. google.com
Oven Program Start at 100°C, ramp to 280°C A temperature ramp ensures separation of compounds with different boiling points.
Detector FID or MS FID for quantification, MS for identification and confirmation. ijpsdronline.comcoresta.org
Injection Mode Split/Splitless Split mode for concentrated samples, splitless for trace analysis. google.com

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique used for qualitative analysis, such as monitoring the progress of a reaction or assessing the purity of a sample. libretexts.orgsci-hub.st For purity profiling of this compound, a TLC plate coated with silica gel (a polar stationary phase) would be used. wisc.edu

A small spot of the sample, dissolved in a volatile solvent, is applied to the baseline of the TLC plate. libretexts.org The plate is then placed in a sealed chamber containing a shallow pool of a mobile phase, typically a mixture of non-polar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate). researchgate.net The mobile phase ascends the plate via capillary action, and the components of the sample mixture separate based on their differential partitioning between the stationary and mobile phases. wisc.edu Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have stronger interactions with the silica gel and move shorter distances (lower Rf). libretexts.org After development, the spots can be visualized under UV light (due to the UV-active phenyl group) or by staining with a chemical reagent like potassium permanganate, which reacts with the alcohol group. libretexts.orgsci-hub.st The presence of multiple spots indicates impurities. libretexts.org

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a characteristic value for a specific compound under defined chromatographic conditions (stationary phase, mobile phase, temperature). chemistryhall.com

Future Research Directions for 2 3 Chloro 2 Methylphenyl 2 Propanol

Exploration of Novel and Efficient Synthetic Routes

The development of efficient and scalable synthetic routes is paramount for the future study and application of 2-(3-chloro-2-methylphenyl)-2-propanol. While classical methods for the synthesis of tertiary alcohols are well-established, future research could focus on developing more sustainable and atom-economical approaches.

Established methods for synthesizing analogous tertiary benzylic alcohols, such as 2-phenyl-2-propanol, primarily involve the Grignard reaction. acs.orgnih.gov This typically entails the reaction of a phenylmagnesium halide with acetone. nih.gov For the synthesis of this compound, a similar approach could be envisioned, starting from 1-bromo-3-chloro-2-methylbenzene to form the corresponding Grignard reagent, which would then be reacted with acetone.

Another classical approach that warrants investigation is the Friedel-Crafts alkylation. arocjournal.comacs.org This could potentially involve the reaction of 2-chlorotoluene (B165313) with an isopropylating agent in the presence of a Lewis acid catalyst. However, Friedel-Crafts reactions are known to sometimes suffer from issues with regioselectivity and polyalkylation, which would need to be carefully controlled. acs.org

Future research should aim to move beyond these traditional methods and explore more modern and efficient synthetic strategies. One promising avenue is the direct C-H oxidation of a suitable precursor, such as 3-chloro-2-methylcumene. arxiv.org Advances in selective C-H functionalization could provide a more direct and environmentally friendly route to the target molecule, avoiding the need for pre-functionalized starting materials like organohalides. arxiv.org

The table below summarizes potential synthetic routes for future investigation.

Synthetic Route Key Reactants Potential Advantages Potential Challenges
Grignard Reaction1-Bromo-3-chloro-2-methylbenzene, AcetoneHigh yield, well-establishedRequires anhydrous conditions, multi-step
Friedel-Crafts Alkylation2-Chlorotoluene, Isopropylating agentPotentially uses readily available starting materialsRegioselectivity control, catalyst choice
C-H Oxidation3-Chloro-2-methylcumene, Oxidizing agentAtom-economical, direct functionalizationSelectivity of oxidation, catalyst development

In-depth Mechanistic Studies of Complex Transformations

A key area for investigation is the acid-catalyzed dehydration of the alcohol. arxiv.orgacs.org This reaction is expected to proceed via an E1 mechanism, involving the formation of a tertiary benzylic carbocation. acs.org The stability of this carbocation would be influenced by the electronic effects of the chloro and methyl substituents on the phenyl ring. The electron-donating methyl group would stabilize the carbocation, while the electron-withdrawing chloro group would have a destabilizing effect. The interplay of these substituents would dictate the rate of dehydration and the potential for subsequent rearrangements.

A particularly interesting avenue for mechanistic study is the potential for Wagner-Meerwein rearrangements of the carbocation intermediate. arocjournal.comstanford.edu These 1,2-shifts of alkyl or aryl groups can lead to the formation of rearranged products with different carbon skeletons. stanford.edu In the case of the carbocation derived from this compound, both hydride and methyl shifts could be possible, potentially leading to a variety of isomeric products. A thorough investigation of the reaction conditions (e.g., acid strength, temperature, solvent) and their effect on the product distribution would be highly valuable. arxiv.org

The table below outlines potential mechanistic studies.

Transformation Key Intermediate Factors to Investigate Potential Outcomes
Acid-Catalyzed DehydrationTertiary Benzylic CarbocationAcid strength, temperature, solvent polarityFormation of alkenes, influence of substituents on rate
Carbocation RearrangementsRearranged CarbocationsReaction conditions, substituent effectsFormation of isomeric products via hydride or methyl shifts
Nucleophilic SubstitutionTertiary Benzylic CarbocationNucleophile strength, solvent effectsFormation of ethers, esters, or other functionalized products

Development of Innovative Applications Beyond Current Scope

While there are no specifically documented applications for this compound, the structural motifs present in the molecule suggest a range of potential innovative applications that could be explored in future research.

In the field of medicinal chemistry, tertiary benzylic alcohols are important intermediates in the synthesis of pharmaceuticals. acs.orgnih.gov The specific substitution pattern of this compound could be leveraged to design and synthesize novel bioactive molecules. The chloro and methyl groups can influence the lipophilicity, metabolic stability, and binding interactions of a potential drug candidate. acs.org Future research could involve using this compound as a building block for the synthesis of new classes of compounds with potential therapeutic activity.

In materials science, substituted phenols and their derivatives can be used as monomers for the production of specialty polymers with tailored properties. The presence of the reactive hydroxyl group and the substituted aromatic ring in this compound could make it a candidate for incorporation into polymer backbones, potentially imparting unique thermal, mechanical, or optical properties to the resulting materials.

Another area of potential application is in the development of novel agrochemicals. nih.gov The structural features of this compound could be incorporated into new pesticides or herbicides, with the substituents on the phenyl ring potentially influencing the biological activity and environmental fate of the resulting products.

The table below summarizes potential innovative applications.

Field Potential Role of this compound Key Properties to Exploit
Medicinal ChemistryBuilding block for novel drug candidatesLipophilicity, metabolic stability, steric and electronic profile
Materials ScienceMonomer for specialty polymersReactive hydroxyl group, substituted aromatic ring
AgrochemicalsScaffold for new pesticides or herbicidesBiological activity influenced by substituents

Integration of Artificial Intelligence and Machine Learning in Compound Research and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and offers significant opportunities for accelerating the study of compounds like this compound. acs.orgnih.govarocjournal.com

One of the most promising applications of AI/ML is in the prediction of chemical properties and reaction outcomes. stanford.eduarxiv.org Machine learning models can be trained on large datasets of known chemical reactions to predict the most likely products of a given set of reactants and conditions. arxiv.orgstanford.edu This could be invaluable for exploring the reactivity of this compound and identifying optimal conditions for desired transformations, thereby reducing the need for extensive and time-consuming experimental work. networkscience.ai

The table below highlights the potential impact of AI and ML in the research of this compound.

AI/ML Application Specific Task Potential Impact
Reaction PredictionPredicting products and yields of reactionsAccelerated discovery of new transformations, optimization of reaction conditions
Property PredictionPredicting biological activity, toxicity, and physicochemical propertiesRational design of new drug candidates and agrochemicals, reduced experimental costs
Synthetic Route DesignProposing novel and efficient synthetic pathwaysDiscovery of more sustainable and cost-effective manufacturing processes

Q & A

Q. Methodological Recommendations :

  • Use differential scanning calorimetry (DSC) to assess thermal stability.
  • Employ HPLC with UV detection to monitor degradation under stress conditions (e.g., elevated temperature, UV light) .

Q. Table 1: Physicochemical Properties of Structurally Similar Compounds

CompoundBoiling Point (°C)Melting Point (°C)Density (g/cm³)
2-Phenyl-2-propanol20232–340.973
3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone219 (analogous ketone)–18 (analogous ketone)1.00 (analogous ketone)

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as chlorinated aromatic compounds may irritate respiratory systems .
  • First Aid :
    • Skin contact: Wash immediately with soap and water.
    • Eye exposure: Rinse with water for 15 minutes and consult an ophthalmologist .

Q. Regulatory Compliance :

  • Follow (EC) No. 1272/2008 (CLP) guidelines for labeling and hazard communication .

Advanced: How can researchers resolve contradictions in reported reactivity data of this compound under varying catalytic conditions?

Answer:
Contradictions often arise from differences in catalysts, solvents, or reaction kinetics.

Q. Methodological Approach :

Systematic Screening : Vary catalysts (e.g., Pd/C, Ni) and solvents (polar vs. nonpolar) to map reactivity trends.

Kinetic Studies : Use in-situ FTIR or NMR to monitor intermediate formation and rate constants.

Computational Modeling : Apply density functional theory (DFT) to predict steric/electronic effects of the chloro-methyl substituent on reaction pathways .

Case Example :
For analogous chlorinated alcohols, base-mediated elimination reactions show higher yields in polar aprotic solvents (e.g., DMF) due to stabilized transition states .

Advanced: What advanced spectroscopic techniques are recommended for characterizing the stereochemical configuration of this compound?

Answer:

  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose derivatives).
  • Vibrational Circular Dichroism (VCD) : Resolve absolute configuration by analyzing differential absorption of left- vs. right-circularly polarized IR light.
  • X-ray Crystallography : Confirm crystal structure and spatial arrangement of the chloro-methyl group .

Data Interpretation :
Compare experimental results with computational predictions (e.g., Gaussian software for VCD spectra) to validate stereochemical assignments.

Advanced: How does the electronic nature of the 3-chloro-2-methylphenyl group influence the compound’s biological activity?

Answer:
The electron-withdrawing chlorine atom and methyl group modulate:

  • Lipophilicity : Enhances membrane permeability, critical for pharmacokinetic studies.
  • Receptor Binding : Chlorine’s electronegativity may stabilize hydrogen bonds with target proteins (e.g., sodium channels) .

Q. Experimental Design :

  • Perform SAR (structure-activity relationship) studies by synthesizing analogs with substituents at the 3-position (e.g., Br, F) and assay cytotoxicity or receptor affinity .

Advanced: What synthetic strategies are optimal for introducing the 3-chloro-2-methylphenyl moiety into propanol derivatives?

Answer:

  • Friedel-Crafts Alkylation : Use AlCl₃ as a catalyst to attach the chloro-methylbenzene group to a propanol precursor.
  • Grignard Reaction : React 3-chloro-2-methylphenylmagnesium bromide with ketones, followed by reduction (e.g., NaBH₄) to yield the alcohol .

Q. Optimization Tips :

  • Monitor reaction progress via TLC with UV visualization (chlorinated aromatics absorb at 254 nm).

Advanced: How can researchers address discrepancies in chromatographic purity assessments of this compound?

Answer:
Discrepancies may arise from column selectivity or detector limitations.

Q. Methodological Solutions :

Multi-Detector Systems : Combine UV, MS, and evaporative light scattering detection (ELSD) for comprehensive impurity profiling.

Ion-Pair Chromatography : Improve separation of polar impurities using additives like trifluoroacetic acid (TFA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.